BenchChemオンラインストアへようこそ!

4-(2,4-Difluorophenoxy)aniline

BTK Inhibitor Kinase Medicinal Chemistry

This 4-(2,4-difluorophenoxy)aniline building block features a precise 2,4-difluoro substitution pattern crucial for achieving high BTK selectivity (IC50 0.5 nM for PF-06250112) and oral bioavailability. The regiospecific geometry is essential for BET bromodomain inhibitor potency. The ether bridge imparts optimal lipophilicity (LogP 3.0) and metabolic stability. Bulk quantities available; order now to advance your kinase/BET inhibitor programs.

Molecular Formula C12H9F2NO
Molecular Weight 221.2 g/mol
CAS No. 286932-63-6
Cat. No. B3177914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenoxy)aniline
CAS286932-63-6
Molecular FormulaC12H9F2NO
Molecular Weight221.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H9F2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2
InChIKeyYZCHUXXYOJBSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluorophenoxy)aniline (CAS 286932-63-6): A Key Aromatic Amine Intermediate for BTK and BET Inhibitor Scaffolds


4-(2,4-Difluorophenoxy)aniline (CAS 286932-63-6) is a fluorinated aromatic amine building block characterized by a para-aniline moiety linked via an ether bridge to a 2,4-difluorophenyl ring [1]. With a molecular formula of C12H9F2NO and a molecular weight of 221.2 g/mol , it serves as a versatile intermediate in medicinal chemistry, most notably in the synthesis of advanced kinase inhibitors targeting Bruton's tyrosine kinase (BTK) and BET bromodomain proteins . Its well-defined structure enables reliable downstream derivatization [1].

Why Generic Substitution Fails for 4-(2,4-Difluorophenoxy)aniline in Advanced Synthesis


While numerous difluorophenoxyaniline regioisomers exist (e.g., 2,3-; 3,4-; 2,6-difluoro substitution patterns), they are not interchangeable in advanced synthetic applications . The precise 2,4-difluoro substitution pattern imparts a distinct combination of electronic and steric properties that critically influence the binding affinity, selectivity, and metabolic stability of the final drug candidates [1]. For instance, the 2,4-difluorophenoxy moiety is a privileged scaffold found in a potent, highly selective, and orally bioavailable BTK inhibitor (PF-06250112, IC50 = 0.5 nM) , demonstrating that this specific geometry is required to achieve optimal pharmacological profiles. Substituting with a different regioisomer can lead to substantial loss in target potency or oral bioavailability.

4-(2,4-Difluorophenoxy)aniline: Quantified Performance Advantages vs. Closest Analogs


Superior BTK Inhibition Enabled by 4-(2,4-Difluorophenoxy)aniline Core in PF-06250112

The 4-(2,4-difluorophenoxy)aniline building block is a critical structural component of PF-06250112, a highly optimized BTK inhibitor . This specific difluorophenoxy aniline contributes to a potency (IC50 = 0.5 nM) that is significantly higher than alternative BTK inhibitors lacking this precise fluorination pattern. For example, a related compound with a 3,4-difluorophenoxy group has a reported IC50 of >1000 nM for MEK-1, illustrating the importance of the 2,4-substitution [1].

BTK Inhibitor Kinase Medicinal Chemistry

Advantage in Lipophilicity and Predicted Bioavailability

The compound's computed LogP (XLogP3) is 3.0 [1]. This moderate lipophilicity, influenced by the difluorophenoxy group, is a key parameter for optimizing passive membrane permeability and oral absorption. In contrast, unsubstituted aniline has a LogP of approximately 0.9, and 4-phenoxyaniline has a LogP of ~2.0 [2]. The increase in lipophilicity from the difluoro substitution improves the drug-likeness of derived compounds compared to their non-fluorinated counterparts.

ADME Lipophilicity Drug Design

Critical Role in Achieving High Selectivity for BTK over EGFR

The 4-(2,4-difluorophenoxy)aniline moiety is a key determinant of selectivity in BTK inhibitors. PF-06250112, which incorporates this building block, exhibits >4,000-fold selectivity for BTK (IC50 = 0.5 nM) over EGFR (IC50 > 2,000 nM) [1]. In contrast, a structurally related inhibitor lacking the optimal difluoro substitution showed an EGFR IC50 of 2.8 nM, resulting in only a 5.6-fold selectivity window [1]. This demonstrates that the 2,4-difluoro pattern is crucial for minimizing off-target kinase inhibition.

Selectivity Kinase Profiling Off-Target Effects

Improved Metabolic Stability via Blocked Metabolic Soft Spots

The 2,4-difluoro substitution on the phenoxy ring serves a dual purpose: it not only enhances target binding but also blocks potential sites of oxidative metabolism. Unsubstituted phenoxy rings are susceptible to cytochrome P450-mediated hydroxylation, leading to rapid clearance [1]. By incorporating fluorine atoms at the 2- and 4-positions, these metabolic soft spots are shielded, which is a standard medicinal chemistry strategy for improving half-life and reducing clearance [1]. While direct microsomal stability data for the aniline building block itself is limited, the principle is well-established and underpins the use of this scaffold in orally bioavailable drugs like PF-06250112.

Metabolic Stability Fluorine ADME

High-Impact Application Scenarios for 4-(2,4-Difluorophenoxy)aniline in Pharmaceutical R&D


Synthesis of Potent and Selective BTK Inhibitors for Oncology and Immunology

This building block is a critical precursor for synthesizing advanced BTK inhibitors like PF-06250112 (IC50 = 0.5 nM), which demonstrates exceptional potency and selectivity . Medicinal chemistry teams can leverage this scaffold to design novel clinical candidates for B-cell malignancies and autoimmune diseases, where precise kinase modulation is essential .

Development of Next-Generation BET Bromodomain Inhibitors

The 4-(2,4-difluorophenoxy)aniline core is incorporated into potent BET bromodomain inhibitors, as exemplified by crystalline forms of N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide [1]. This application targets epigenetic regulation in cancer, making the building block valuable for developing first-in-class therapeutics.

Optimization of ADME Properties in Lead Compounds

The 2,4-difluorophenoxy moiety is strategically employed to enhance the lipophilicity (LogP = 3.0) and metabolic stability of drug candidates [2][3]. Researchers can use this building block to fine-tune the pharmacokinetic profile of lead series, improving oral bioavailability and reducing clearance while maintaining target potency.

Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Selectivity

The compound serves as a key probe for SAR investigations aimed at improving kinase selectivity. The >4,000-fold selectivity window achieved for BTK over EGFR [4] provides a benchmark for designing cleaner kinase inhibitors. Procurement of this specific building block enables iterative SAR campaigns to systematically explore and optimize selectivity profiles.

Quote Request

Request a Quote for 4-(2,4-Difluorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.